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N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClN3O2 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a quinoline core, a pyridine ring, and a substituted phenyl group, which contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C21H14ClN3O2
- Molecular Weight : 375.8 g/mol
- CAS Number : 1144441-56-4
Biological Activity Overview
Quinoline derivatives, including this compound, are known for a variety of biological activities:
- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : This compound may exhibit antibacterial and antifungal activities. Its structural features allow it to interact with microbial targets effectively.
- Antimalarial Effects : Similar compounds have been recognized for their activity against malaria parasites, suggesting potential applications in treating malaria.
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the chloro and hydroxy groups enhances its interaction with these targets, potentially increasing its efficacy.
Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against several cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.6 ± 1.0 | Induces apoptosis |
This compound | HeLa (cervical cancer) | 12.3 ± 0.8 | Cell cycle arrest at G0/G1 |
Reference Compound | Doxorubicin | 10.5 ± 0.5 | DNA intercalation |
The results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research on the antimicrobial properties of quinoline derivatives showed that this compound has activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
These findings suggest that the compound possesses notable antimicrobial properties that could be further explored for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic properties:
Anticancer Activity:
Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inducing apoptosis in cancer cells through modulation of cell cycle progression and inhibition of proliferation. Studies suggest that it may interact with specific molecular targets involved in cancer cell survival pathways .
Antimalarial Properties:
The compound has demonstrated antiplasmodial activity against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factor 2, essential for protein synthesis in the parasite. Preliminary studies indicate an effective concentration (EC50) around 120 nM .
Enzyme Inhibition
The compound is being explored as a potential enzyme inhibitor. Its structure allows for interaction with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial. The binding affinity and specificity require further investigation to validate its efficacy .
Anti-inflammatory Applications
Preliminary studies have indicated that related compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties. This opens avenues for developing treatments for inflammatory diseases .
Materials Science
In addition to biological applications, this compound is utilized in the development of advanced materials and dyes due to its unique chemical properties, which allow for modifications that enhance material performance .
Anticancer Studies
A study highlighted the anticancer efficacy of quinoline derivatives, showcasing their ability to induce apoptosis in various cancer cell lines. The specific effects of this compound on different cancer types remain an active area of research.
Table 1: Anticancer Activity Overview
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
N-(5-chloro-2-hydroxyphenyl)-... | TBD | Induction of apoptosis |
Related Quinoline Derivative A | 0.39 | Aurora-A kinase inhibition |
Related Quinoline Derivative B | 0.46 | Cell cycle modulation |
Antimalarial Activity
Research indicates that quinoline derivatives show significant antimalarial activity.
Table 2: Antimalarial Efficacy
Compound | ED90 (mg/kg) | Mechanism of Action |
---|---|---|
DDD107498 | < 1 | Inhibition of PfEF2 |
N-(5-chloro-2-hydroxyphenyl)-... | TBD | TBD |
Inflammatory Response Studies
Studies on related compounds have demonstrated their ability to modulate inflammatory responses, indicating potential therapeutic applications in managing inflammatory diseases.
Properties
Molecular Formula |
C21H14ClN3O2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-13-8-9-20(26)19(11-13)25-21(27)15-12-18(17-7-3-4-10-23-17)24-16-6-2-1-5-14(15)16/h1-12,26H,(H,25,27) |
InChI Key |
UUVDXFVPHWSBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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